1-acetyl-6-bromo-3-methyl-3H-indol-2-one
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Overview
Description
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination and acetylation steps are subsequently carried out using bromine and acetic anhydride, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Acetyl-3-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
3-Methylindole: Lacks both the bromine and acetyl groups, making it less versatile in synthetic applications.
The presence of both bromine and acetyl groups in 1-acetyl-6-bromo-3-methyl-3H-indol-2-one makes it unique, offering a balance of reactivity and biological activity .
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-acetyl-6-bromo-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3 |
InChI Key |
SVCWVZLKVOXSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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